Umckalin

Übersicht

Beschreibung

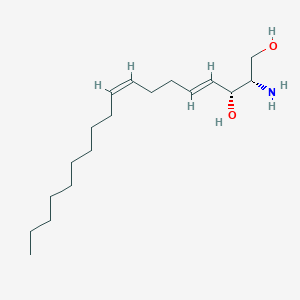

Umckalin is a natural product found in Allamanda blanchetii, Diatenopteryx sorbifolia, and other organisms . It is an oxygenated coumarin from Pelargonium sidoides .

Synthesis Analysis

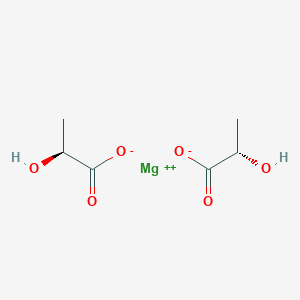

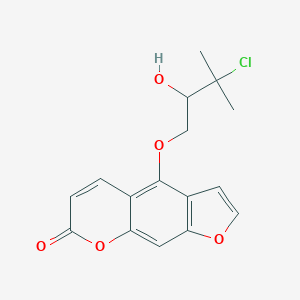

This compound is a reference substance for HPLC and is derived from Pelargonium sidoides . A novel method was developed for the purification of this compound, a bioactive constituent in root extracts, such that the root this compound concentrations of wild and cultivated plants could be quantified by HPLC .Molecular Structure Analysis

This compound has a molecular formula of C11H10O5 and an average mass of 222.194 Da . It has similar affinity to the subtypes of muscarinic receptors M1 to M5 .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

This compound has an empirical formula of C11H10O5 and a molar mass of 222.19 g/mol . Its melting point is 145 °C .Wissenschaftliche Forschungsanwendungen

Bioactive Constituent in Root Extracts

Umckalin has been identified as a bioactive constituent in root extracts of certain plants like Pelargonium sidoides. A novel method was developed for the purification of this compound to quantify its concentrations in wild and cultivated plants by HPLC .

Marker Compound for Plant Species

It serves as a marker compound for P. sidoides, distinguishing it from other species like P. reniforme due to its presence at higher levels .

Pharmacological Research

This compound has been part of pharmacological research, particularly in the development of an ethanolic root extract (EPs® 7630) used as a treatment for bronchitis and symptoms of common cold .

Geographical Survey and Environmental Influence

Research has shown that root this compound concentrations are inversely related to the average annual rainfall of the collection site and directly related to soil pH, indicating environmental factors influencing its concentration .

Antiviral Research

Although this compound showed a poor antiviral effect against SARS-CoV-2 with an IC50 value of 311.6 μM, it is still being studied for its potential therapeutic applications .

Wirkmechanismus

Target of Action

Umckalin is a bioactive compound found in the roots of the plant Pelargonium sidoides . The primary targets of this compound are immune cells, particularly T cells and monocytes . These cells play a crucial role in the body’s immune response, helping to fight off infections and diseases.

Mode of Action

This compound interacts with its targets by inducing the production of certain cytokines, specifically IL-22 and IL-17 . This cytokine-inducing effect is dose-dependent and most pronounced for IL-22 . Furthermore, this compound pretreatment selectively enhances the IL-22 and IL-17 production capacity of CD3/28-activated PBMCs while strongly limiting the IFN-γ production capacity of innate lymphoid cells .

Biochemical Pathways

The induction of IL-22 and IL-17 by this compound affects various biochemical pathways. IL-22 and IL-17 are key players in the immune response, contributing to the body’s defense against bacterial infections . IL-22, for instance, provokes a strong increase of the antimicrobial protein S100A9 in lung epithelial cells and pulmonary tissue .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 22219 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action at the molecular and cellular level is an enhanced immune response. By inducing the production of IL-22 and IL-17, this compound helps to strengthen the body’s defense mechanisms against bacterial infections . This can lead to a reduction in symptom severity and disease duration in conditions such as airway infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that the concentration of this compound in wild-harvested and cultivated Pelargonium sidoides was inversely related to the average annual rainfall of the collection site and directly related to soil pH . This suggests that environmental conditions can impact the production and effectiveness of this compound.

Eigenschaften

IUPAC Name |

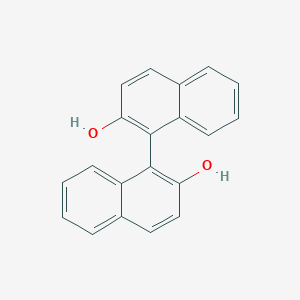

7-hydroxy-5,6-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-10-6-3-4-9(13)16-8(6)5-7(12)11(10)15-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBPETFXQYSHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC2=C1C=CC(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195665 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43053-62-9 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043053629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Umckalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary plant source for umckalin?

A1: this compound is primarily found in the roots of Pelargonium sidoides DC. [, , , , ]. This plant is traditionally used in South Africa for treating coughs and colds, and extracts are now marketed globally for bronchitis and as an immunostimulant [].

Q2: Are there other plant sources for this compound?

A2: Yes, besides Pelargonium sidoides, this compound has been identified in other plant species, including Diatenopteryx sorbifolia [], Allamanda blanchetti [], Citrus assamensis [], Datura stramonium [], and Anthriscus vulgaris [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound (5,6-dimethoxy-7-hydroxycoumarin) has a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol. [, ]

Q4: How is this compound typically quantified in plant material or extracts?

A4: Several analytical methods have been developed to quantify this compound, with high-performance liquid chromatography (HPLC) coupled with UV detection being a common approach [, , , ]. Thin-layer chromatography (TLC) has also been employed for this purpose [].

Q5: What are the challenges in cultivating Pelargonium sidoides for this compound production?

A5: Wild harvesting of Pelargonium sidoides threatens its sustainability. While cultivation is an alternative, ensuring consistent this compound levels is crucial. Studies have shown that irrigation and nitrogen levels can impact both yield and metabolite production in cultivated P. sidoides. [] For example, water stress can increase the synthesis of certain metabolites, potentially at the expense of this compound production.

Q6: Does Pelargonium reniforme also contain this compound?

A6: No, research indicates that Pelargonium reniforme does not contain this compound, differentiating it from P. sidoides, which does contain this coumarin [, ]. This distinction is significant as both species are sometimes referred to as "Umckaloabo" and used interchangeably, potentially leading to variations in the chemical composition and efficacy of the herbal medicine.

Q7: What other coumarins are found alongside this compound in Pelargonium sidoides?

A7: Pelargonium sidoides exhibits a unique coumarin profile. Apart from this compound, it contains significant amounts of scopoletin, 6,8-dihydroxy-5,7-dimethoxycoumarin, and 6,8-dihydroxy-7-methoxycoumarin, including some unique coumarin sulfates [, , ]. This complex profile distinguishes it from other Pelargonium species.

Q8: What other potential therapeutic activities have been associated with this compound?

A9: While research is ongoing, this compound has been investigated for various potential activities. Studies suggest Pelargonium sidoides extracts, potentially due to this compound and other coumarins, may exhibit anti-quorum sensing and anti-biofilm activity against Pseudomonas aeruginosa []. Furthermore, this compound is highlighted as a potential bioactive compound in Simarouba glauca leaf extracts, exhibiting antioxidant properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.